O-[1-(4-bromophenyl)ethyl]hydroxylamine
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Overview
Description
O-[1-(4-bromophenyl)ethyl]hydroxylamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-bromophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[1-(4-bromophenyl)ethyl]hydroxylamine typically involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as pyridine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
O-[1-(4-bromophenyl)ethyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-[1-(4-bromophenyl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of O-[1-(4-bromophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
O-(4-bromophenyl)hydroxylamine: Similar structure but lacks the ethyl group.
O-ethylhydroxylamine: Similar functional group but different substituents.
1-(4-bromophenyl)ethanone: Precursor in the synthesis of O-[1-(4-bromophenyl)ethyl]hydroxylamine
Uniqueness
This compound is unique due to the presence of both the hydroxylamine and 4-bromophenyl ethyl groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
O-[1-(4-bromophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10BrNO/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 |
InChI Key |
PCDWXUITARQEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)ON |
Origin of Product |
United States |
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